molecular formula C13H12BrNO B8310605 2-(Benzyloxy)-5-(bromomethyl)pyridine

2-(Benzyloxy)-5-(bromomethyl)pyridine

Cat. No.: B8310605
M. Wt: 278.14 g/mol
InChI Key: LRRQEHRGWUROIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-5-(bromomethyl)pyridine is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

5-(bromomethyl)-2-phenylmethoxypyridine

InChI

InChI=1S/C13H12BrNO/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2

InChI Key

LRRQEHRGWUROIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

(6-(Benzyloxy)pyridin-3-yl)methanol (3 g, 14 mmol) was added to a solution of phosphorus oxybromide (4.8 g, 16.8 mmol) in DCM (40 mL) under N2 at 0° C. The mixture was stirred at 20° C. for 1 hour. The mixture was diluted with saturated aqueous sodium bicarbonate solution and extracted with EtOAc. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/EtOAc) to afford 2-(benzyloxy)-5-(bromomethyl)pyridine. MS ESI calc'd. for C13H13BrNO [M+H]+ 278 and 280. found 278 and 280. 1H NMR (400 MHz, DMSO-d6) δ 8.27 (d, J=2.4 Hz, 1H), 7.81-7.79 (m, 1H), 7.45-7.31 (m, 5H), 6.90 (d, J=8.4 Hz, 1H), 5.35 (s, 2H), 4.72 (s, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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